3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol
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Overview
Description
3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with β-ketoesters or β-diketones, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The pyrazolo[1,5-a]pyrimidine core can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with key proteins and signaling pathways in cells .
Comparison with Similar Compounds
3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol can be compared with other similar compounds, such as:
3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: This compound has a nitro group instead of a hydroxyl group, which affects its reactivity and biological activity.
Pyrazolo[3,4-d]pyrimidine: This compound has a different ring structure, which can lead to different chemical and biological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has an additional triazole ring, which can enhance its biological activity and specificity.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H15N3O/c13-6-1-3-8-7-11-12-5-2-4-10-9(8)12/h7,10,13H,1-6H2 |
InChI Key |
RNFMIMUQWIXXHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NN2C1)CCCO |
Origin of Product |
United States |
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